molecular formula C18H19ClN2O4S B10969828 3-chloro-2-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide

3-chloro-2-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B10969828
M. Wt: 394.9 g/mol
InChI Key: VCDIVODERORXEB-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, a morpholine ring, and a chlorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the morpholine ring. One common method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-(morpholine-4-carbonyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfinamides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce sulfonic acids or sulfinamides, respectively.

Scientific Research Applications

3-Chloro-2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide
  • 3-Chloro-2-methyl-N-[4-(piperidine-4-carbonyl)phenyl]benzene-1-sulfonamide
  • 3-Chloro-2-methyl-N-[4-(pyrrolidine-4-carbonyl)phenyl]benzene-1-sulfonamide

Uniqueness

3-Chloro-2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide is unique due to the presence of the morpholine ring, which can enhance its solubility and binding properties. The combination of the sulfonamide group and the chlorinated aromatic ring also provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

3-chloro-2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H19ClN2O4S/c1-13-16(19)3-2-4-17(13)26(23,24)20-15-7-5-14(6-8-15)18(22)21-9-11-25-12-10-21/h2-8,20H,9-12H2,1H3

InChI Key

VCDIVODERORXEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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